(3AR,5S,6S,6aR)-5-((R)-2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-amine
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Overview
Description
The compound (3AR,5S,6S,6aR)-5-(®-2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-amine is a complex organic molecule with a unique structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3AR,5S,6S,6aR)-5-(®-2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-amine typically involves multiple steps, including the formation of the dioxolane and tetrahydrofuran rings. The process may start with the preparation of the dioxolane ring through a reaction between a suitable diol and an aldehyde or ketone under acidic conditions. The tetrahydrofuran ring can be synthesized via cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The presence of multiple oxygen atoms in the structure allows for potential oxidation reactions, which can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The amine group in the compound can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction could produce simpler amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound’s potential interactions with biological molecules can be studied to understand its effects on cellular processes and pathways.
Medicine
Industry
In the industrial sector, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which (3AR,5S,6S,6aR)-5-(®-2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-amine exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular processes and pathways. The exact mechanism would depend on the specific application and context in which the compound is used.
Biological Activity
The compound (3AR,5S,6S,6aR)-5-((R)-2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-amine (CAS No. 582-52-5) is a complex organic molecule with significant potential in biological applications. This article explores its biological activity based on available research findings and data.
- Molecular Formula : C12H20O6
- Molecular Weight : 260.28 g/mol
- Purity : Typically around 95% to 97% in commercial preparations.
Biological Activity Overview
The biological activity of this compound has been investigated primarily concerning its role as a catalyst in various chemical reactions and its potential therapeutic applications.
Catalytic Properties
Research indicates that the compound exhibits catalytic properties that facilitate low-temperature hydroxylation and hydroformylation of alkanes. These reactions are significant in organic synthesis and may have implications for developing greener chemical processes.
Pharmacological Potential
The compound's structural features suggest potential pharmacological activities. The presence of the dioxolane ring and the tetrahydrofuran moiety may contribute to interactions with biological targets.
1. Catalytic Applications
A study highlighted the effectiveness of this compound as a catalyst in promoting C-C and C-H bond cleavage reactions. The findings suggest that this compound can enhance reaction rates significantly under mild conditions.
2. Toxicity and Safety Profile
The compound is classified with a warning signal due to possible toxicity (H302: Harmful if swallowed). It is essential to handle it under controlled conditions to mitigate risks associated with exposure .
3. Solubility and Bioavailability
The solubility of the compound is notably high, with reported values of up to 66 mg/ml in certain solvents. This high solubility can enhance its bioavailability when used in pharmacological contexts .
Data Summary Table
Property | Value |
---|---|
Molecular Formula | C12H20O6 |
Molecular Weight | 260.28 g/mol |
Purity | 95%-97% |
Solubility | Up to 66 mg/ml |
Toxicity Classification | H302 (Harmful if swallowed) |
Catalytic Applications | Hydroxylation & Hydroformylation |
Properties
Molecular Formula |
C12H21NO5 |
---|---|
Molecular Weight |
259.30 g/mol |
IUPAC Name |
(3aR,5S,6S,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-amine |
InChI |
InChI=1S/C12H21NO5/c1-11(2)14-5-6(16-11)8-7(13)9-10(15-8)18-12(3,4)17-9/h6-10H,5,13H2,1-4H3/t6-,7+,8-,9-,10-/m1/s1 |
InChI Key |
SHQAHGPRANRAGI-JDDHQFAOSA-N |
Isomeric SMILES |
CC1(OC[C@@H](O1)[C@@H]2[C@@H]([C@@H]3[C@H](O2)OC(O3)(C)C)N)C |
Canonical SMILES |
CC1(OCC(O1)C2C(C3C(O2)OC(O3)(C)C)N)C |
Origin of Product |
United States |
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